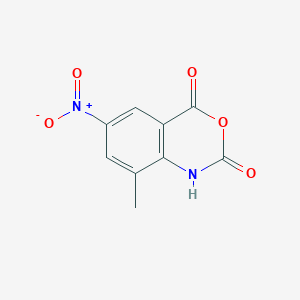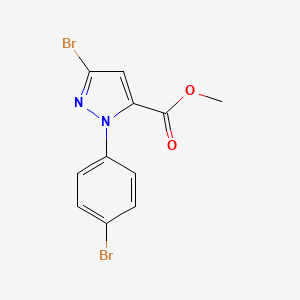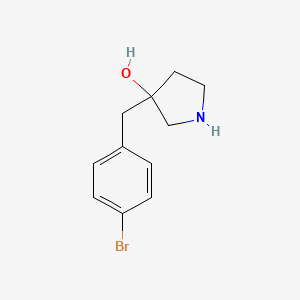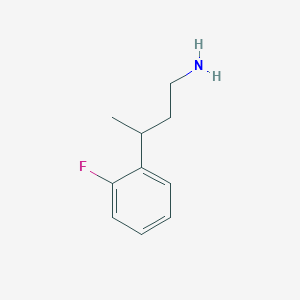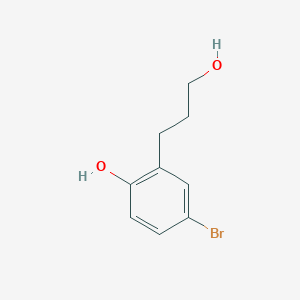
4-Bromo-2-(3-hydroxypropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the benzene ring and a hydroxypropyl group at the ortho position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-hydroxypropyl)phenol can be achieved through a multi-step processThe bromination can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The hydroxypropyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(3-hydroxypropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.
2-Bromo-4-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.
Uniqueness
4-Bromo-2-(3-hydroxypropyl)phenol is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination allows for a wider range of applications and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
33567-65-6 |
|---|---|
Molekularformel |
C9H11BrO2 |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
4-bromo-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
InChI-Schlüssel |
IEMJHIWFWIZOMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


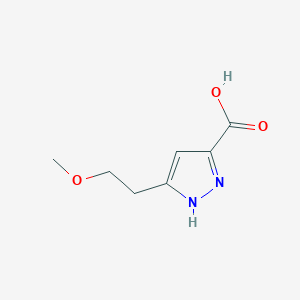
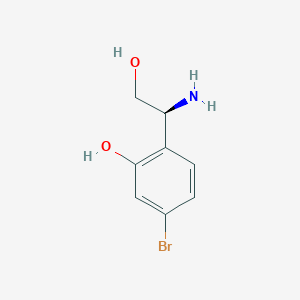
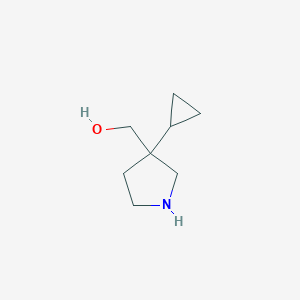
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
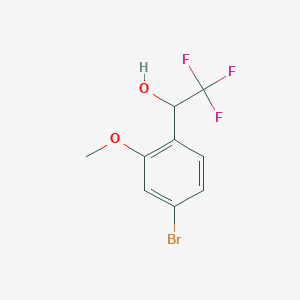
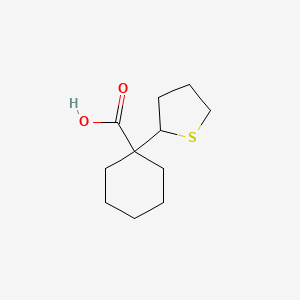

![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
